
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a bromine atom and a phenyl group, as well as a benzenesulfonamide moiety. The unique structural features of this compound make it a promising candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with a substituted benzaldehyde to form the quinazoline ring. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
The next step involves the coupling of the brominated quinazoline with a phenyl group through a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinazoline derivatives, including 4-((6-bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide. A study demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study: Antitumor Efficacy
A notable investigation into the antitumor efficacy of quinazoline derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
4-Bromo | 5.0 | Breast |
4-Bromo | 7.5 | Lung |
4-Bromo | 3.5 | Colon |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly against HIV. In a study focusing on benzenesulfonamide derivatives, compounds demonstrated promising antiviral activity, with some showing EC50 values below 10 μM. The mechanism involved the inhibition of HIV replication through interference with viral assembly and maturation processes.
Case Study: HIV Inhibition
In vitro tests indicated that modifications to the benzenesulfonamide structure could enhance antiviral efficacy. For instance, a derivative with similar characteristics to this compound showed an EC50 value of approximately 6.07 μM against HIV, indicating significant potential for further development as an antiviral therapeutic .
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 6.07 | 21.37 |
Compound B | 0.71 | 152.87 |
Compound C | 4.90 | 8.89 |
Mecanismo De Acción
The mechanism of action of 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. The compound inhibits CA IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a thiazolone scaffold, known for its antimicrobial properties.
4-Aminobenzenesulfonamide: A simpler sulfonamide compound used as a starting material for the synthesis of more complex derivatives.
Uniqueness
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrase isoforms makes it a promising candidate for targeted cancer therapy . Additionally, the presence of the bromine atom and phenyl group enhances its reactivity and potential for further functionalization .
Actividad Biológica
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is a synthetic compound belonging to the class of quinazoline derivatives, which have garnered attention due to their diverse biological activities, particularly in oncology. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at position 6 of the quinazoline ring and a sulfonamide group, which is known to enhance solubility and bioavailability. The molecular formula is C21H18BrN3O2S, with a molecular weight of approximately 436.36 g/mol.
Quinazolines, including this compound, often act as inhibitors of specific protein kinases involved in cancer cell proliferation and survival. The sulfonamide moiety may contribute to its binding affinity with target proteins, enhancing its biological activity.
Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antitumor properties. For instance, a related compound showed potent inhibitory activity against EphB3, a receptor tyrosine kinase implicated in various cancers. The IC50 value for this compound was reported at 1.04 µM, indicating strong potential as an anticancer agent .
Table 1: Antitumor Activity of Quinazoline Derivatives
Inhibitory Effects on Cell Proliferation
In vitro assays have shown that derivatives of quinazoline can significantly inhibit the proliferation of cancer cell lines such as SW480 and HCT116. For example, compound 25 inhibited these cells with IC50 values of 2 µM and 0.12 µM, respectively . This highlights the potential for developing targeted therapies based on these compounds.
Study on Quinazoline Derivatives
A comprehensive study synthesized various quinazoline derivatives, including the target compound. The derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could enhance biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between quinazoline derivatives and their target kinases. For instance, compound 4c formed hydrogen bonds with critical residues in the active site of EphB3, elucidating its mechanism of inhibition . Such studies are crucial for understanding how structural modifications can optimize binding affinity and selectivity.
Table 2: Binding Interactions in Molecular Docking Studies
Compound | Target | Key Interactions | Binding Affinity (kcal/mol) |
---|---|---|---|
4c | EphB3 | H-bonds with ALA220 | -9.5 |
H-bonds with GLN234 | -9.5 |
Propiedades
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBQPJVWMGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.